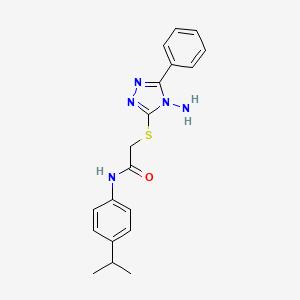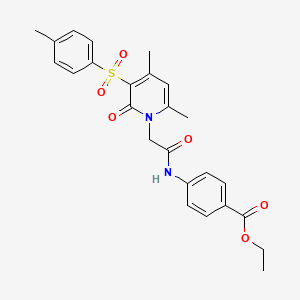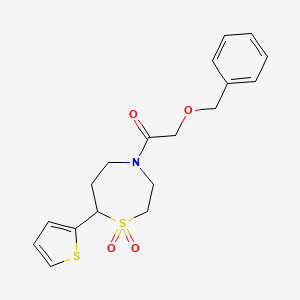
2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative that has been synthesized using a variety of methods, and it has been found to exhibit interesting biochemical and physiological effects. In
Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
A study investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs towards laryngeal cancer cells. These compounds showed selectivity towards cancer cells, enhancing antioxidant enzyme activity and reducing ROS production. The treatment led to apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. This suggests potential applications in chemotherapy, especially in combination with other drugs to enhance drug bioavailability and effectiveness against cancer cells (Haridevamuthu et al., 2023).
Structural Characterization and Synthesis
Research on the synthesis and characterization of isomeric benzo[1,4]oxazines and benzothiazolines has been conducted, indicating the broad interest in sulfur-containing heterocycles for their potential pharmaceutical applications and their relevance in understanding complex chemical reactions and structures (Santes et al., 1999).
Alkylation Reactions
A study focused on the alkylation of 2-sulfanylbenzoxazole without solvent and bases, demonstrating the potential for developing new synthetic routes that are more efficient and environmentally friendly. The research outlines a domino process leading to bis(benzoxazol-2-yl)disulfonium derivatives, indicating the significance of sulfur-containing compounds in synthetic chemistry (Shagun et al., 2018).
Benzylation of Alcohols
Another study explored the benzylation of alcohols using a stable, neutral organic salt, which converts alcohols into benzyl ethers upon warming. This research could have implications for the development of novel organic synthesis techniques and the preparation of compounds with potential pharmaceutical uses (Poon & Dudley, 2006).
properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-18(14-23-13-15-5-2-1-3-6-15)19-9-8-17(16-7-4-11-24-16)25(21,22)12-10-19/h1-7,11,17H,8-10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCJXHHKZXIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

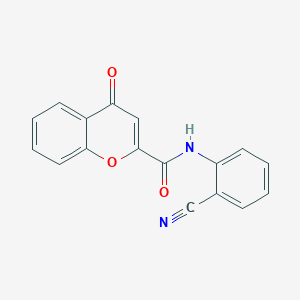
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

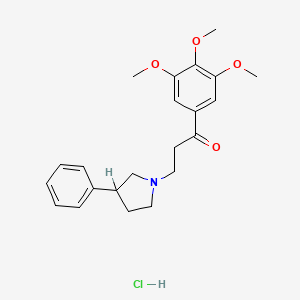
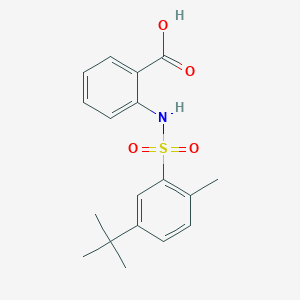
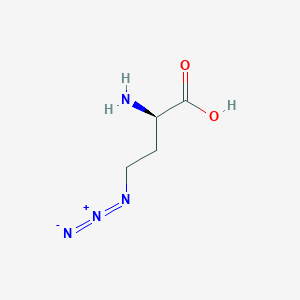
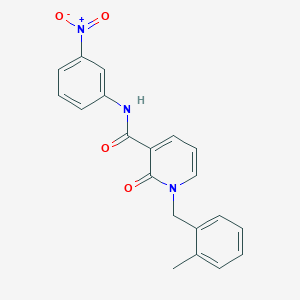
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
